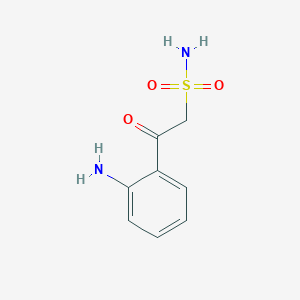

2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)-2-oxoethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-7-4-2-1-3-6(7)8(11)5-14(10,12)13/h1-4H,5,9H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHQQVREOUKNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide, a sulfonamide compound, has garnered attention due to its potential biological activities, particularly as an antimicrobial agent. This article explores its chemical properties, mechanisms of action, and relevant case studies that illustrate its efficacy and applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀N₂O₃S. The compound features a sulfonamide moiety attached to an amine group and a carbonyl group, which contributes to its reactivity and biological activity.

Key Structural Features:

- Sulfonamide Group (–SO₂NH₂) : Essential for antibacterial activity.

- Amine Group (–NH₂) : Enhances solubility and interaction with biological targets.

- Carbonyl Group (–C=O) : Facilitates nucleophilic attack in biochemical reactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial growth. This occurs via the following pathways:

- Inhibition of Dihydropteroate Synthase : The compound competes with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the production of folate, essential for DNA synthesis and cell division in bacteria .

- Broad Spectrum Antimicrobial Activity : Research indicates that sulfonamides, including this compound, are effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella species . However, resistance has been noted against certain pathogens like Pseudomonas aeruginosa.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Details |

|---|---|

| Antimicrobial Effect | Effective against Gram-positive and some Gram-negative bacteria |

| Mechanism | Inhibits folic acid synthesis by targeting dihydropteroate synthase |

| Resistance Issues | Not effective against Pseudomonas aeruginosa and Serratia species |

| Potential Side Effects | Allergic reactions similar to other sulfonamides; gastrointestinal issues |

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Veterinary Applications : In veterinary medicine, compounds similar to this compound have been used to treat infections in livestock, demonstrating significant antibacterial properties against common pathogens .

- Combination Therapies : Research indicates that combining this sulfonamide with other antibiotics may enhance its efficacy and reduce resistance development. For instance, pairing it with trimethoprim has shown promising results in preventing bacterial folate synthesis more effectively than either drug alone .

- Toxicity Studies : While generally safe when used appropriately, high doses of sulfonamides can lead to adverse reactions such as Stevens-Johnson syndrome or toxic epidermal necrolysis. Monitoring for these side effects is crucial in clinical applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

The primary application of 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide lies in its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria. The specific structural features of this compound enhance its efficacy against various pathogens, making it a candidate for further pharmacological development.

Drug Development

Research has indicated that this compound can act as a lead compound in drug discovery. Its ability to bind with enzymes involved in bacterial metabolism has been demonstrated through molecular docking simulations, predicting binding affinities and mechanisms of action against specific bacterial strains. This suggests that this compound could be further developed into new antibiotics or adjunct therapies for existing antimicrobial agents.

Biological Research Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential to act as an enzyme inhibitor. Compounds with similar structures are often studied for their interactions with various biological targets, including receptors and enzymes. This compound's dual functionality allows it to modulate biological processes effectively.

Case Study: Interaction with Specific Enzymes

A notable study focused on the interaction of this compound with enzymes involved in the folate synthesis pathway. The results indicated that the compound could inhibit enzyme activity, leading to decreased bacterial proliferation. Such findings highlight its potential utility not only in treating infections but also in understanding metabolic pathways within bacteria.

Chemical Research Applications

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in nucleophilic substitutions and electrophilic additions typical of sulfonamides. The compound's unique structure makes it a versatile building block for various organic synthesis processes .

Comparison with Related Compounds

The following table summarizes the structural features and properties of this compound compared to other sulfonamides:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulfanilamide | Contains an amino group and sulfonamide | First synthetic antibacterial drug |

| Benzene Sulfonamide | Aromatic ring with a sulfonamide group | Used in dye manufacturing; lower biological activity |

| 4-Aminobenzenesulfonamide | Similar amine and sulfonamide structure | More potent antibacterial properties |

| This compound | Contains both amine and sulfonamide groups | Enhanced antimicrobial efficacy due to structural arrangement |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Pharmacological Development : Continued exploration into its antimicrobial properties could lead to new therapeutic agents.

- Mechanistic Studies : Further investigations into the mechanisms by which this compound interacts with biological targets will enhance understanding of its potential applications.

- Synthetic Applications : Its role as an intermediate in organic synthesis can be expanded upon to develop novel compounds with enhanced properties.

Vorbereitungsmethoden

Traditional Organic Synthesis

The traditional synthetic route typically involves the sulfonation of 2-aminophenyl derivatives followed by oxidation to introduce the oxoethane functionality. This method requires careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.

-

- Sulfonamide formation by reaction of 2-aminophenyl compounds with sulfonyl chlorides or sulfonic acid derivatives.

- Introduction of the oxoethane group via oxidation or acylation reactions.

-

- Well-established protocols.

- Suitable for scale-up in industrial settings.

-

- Use of hazardous reagents.

- Multi-step processes with potential for side reactions.

Electrochemical Oxidative Coupling Method

A novel and environmentally benign approach involves electrochemical oxidative coupling between thiols and amines to form sulfonamides, including this compound.

-

- Anodic oxidation of thiol substrates to disulfides occurs rapidly within the first 20 seconds.

- The amine is oxidized to an aminium radical cation.

- Radical intermediates react with disulfides to form sulfenamide intermediates.

- Subsequent consecutive oxidation steps convert sulfenamide to sulfinamide and finally to the target sulfonamide.

- Hydrogen evolution occurs at the cathode as a benign byproduct.

-

- Electrode materials and electrolyte composition are optimized for maximum yield.

- Radical scavengers like TEMPO inhibit the reaction, confirming the radical mechanism.

- No Shono-type oxidation of amines is observed, indicating selectivity.

-

- Mild and green synthetic conditions.

- Avoids use of harsh chemicals and reduces waste.

- Potential for high selectivity and yield.

- Scalable for both academic and industrial applications.

| Step | Oxidation Potential (V vs. reference) | Time (min) | Observations |

|---|---|---|---|

| Thiol to Disulfide | ~0.5 | <0.33 | Complete conversion within 20 s |

| Amine to Aminium Radical | ~1.5 | - | Radical intermediate formation |

| Sulfenamide to Sulfinamide | ~2.0 | - | Intermediate oxidation step |

| Sulfinamide to Sulfonamide | ~2.6 | - | Final oxidation to target compound |

Comparative Analysis of Preparation Methods

| Feature | Traditional Organic Synthesis | Electrochemical Oxidative Coupling |

|---|---|---|

| Reaction Environment | Often requires harsh reagents | Mild, green, environmentally benign |

| Number of Steps | Multiple | Fewer, one-pot process |

| Use of Hazardous Chemicals | Common | Minimal |

| Selectivity | Moderate to high | High, radical mechanism controlled |

| Scalability | Industrially proven | Emerging, promising for scale-up |

| Byproducts | Potentially toxic waste | Hydrogen gas (benign) |

Research Findings and Practical Considerations

- Electrochemical synthesis offers a sustainable alternative to classical methods, with the ability to tune reaction parameters for optimal outcomes.

- Radical scavenger studies confirm the involvement of aminium radical intermediates critical for sulfonamide formation.

- The isolation and characterization of intermediates provide mechanistic insights, enabling further refinement of the process.

- The method's compatibility with commodity chemicals and mild conditions supports its adoption in pharmaceutical manufacturing.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide?

- Methodological Answer : The synthesis typically involves condensation reactions between a sulfonamide precursor and a ketone/amine-containing aromatic compound. For example, analogous compounds (e.g., N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide) are synthesized via coupling reactions using carbodiimide-based activators under nitrogen atmosphere . Key steps include:

- Precursor Activation : Use ethyl chloroformate or similar agents to activate carboxylic acid groups.

- Reaction Conditions : Maintain pH 7–8 with aqueous NaHCO₃ and temperatures between 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity.

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- Spectroscopy :

- NMR : Analyze / NMR for characteristic peaks (e.g., sulfonamide S=O at ~3.1 ppm, aromatic protons at 6.5–7.5 ppm).

- IR : Confirm presence of sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation at 100 K) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Use quantum chemistry software (e.g., GAMESS) for ab initio calculations:

- Basis Sets : Select 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy.

- Wavefunction Models : Employ Hartree-Fock (HF) or Density Functional Theory (DFT/B3LYP) to compute HOMO-LUMO gaps, electrostatic potential maps, and dipole moments.

- Parallelization : Optimize computational efficiency using distributed memory architectures for large-scale simulations .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Contradictions often arise from impurities or measurement variability. Address this via:

- Standardized Protocols :

- Solvent Selection : Test solubility in DMSO, ethanol, and aqueous buffers (pH 3–10) at 25°C and 37°C.

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >99% purity before testing.

- Data Reproducibility : Perform triplicate measurements with controlled humidity and degassed solvents. Cross-validate with thermogravimetric analysis (TGA) to detect residual solvents .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Protecting Groups : Temporarily block the amine group (e.g., using Boc anhydride) to direct reactions to the sulfonamide or ketone moieties.

- Catalysts : Use Pd-based catalysts for Suzuki couplings or Cu(I) for azide-alkyne cycloadditions.

- Kinetic Control : Conduct reactions at low temperatures (-20°C) to favor kinetically controlled products. Monitor progress via TLC or inline UV spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.